molecular formula C27H28FN3O3S B2661998 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea CAS No. 946299-69-0

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

Cat. No.: B2661998
CAS No.: 946299-69-0
M. Wt: 493.6
InChI Key: LSFPWVRUFQAMOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the indole group in the molecule suggests that it might exhibit aromatic properties. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule. The fluorobenzyl group could also influence the molecule’s properties due to the electronegativity of fluorine .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on the functional groups present. The indole group is known to undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl and urea groups could potentially increase its solubility in water .

Scientific Research Applications

Metabolic Fate and Physiological Disposition

Research on similar sulfonyl compounds, such as cis-5-fluoro-2-methyl-1-[p-(methylsulfinyl)-benzylidenyl]-indene-3-acetic acid, has explored their absorption, distribution, excretion, and metabolic fate in various species, including dogs, rats, monkeys, and humans. These studies have revealed extensive biliary excretion in dogs and rats and identified major metabolites, emphasizing the compound's physiological processing and potential for pharmacological or toxicological studies (Hucker et al., 1973).

Synthetic Applications and Mechanistic Insights

Research on sulfone and sulfonamide derivatives has provided significant insights into their synthetic applications and mechanistic pathways. For instance, studies on sulfenyl-substituted sulfonium ylides and the synthesis of various benzyl and allyl sulfides have contributed to the development of novel synthetic routes and understanding the mechanisms of action of these compounds in organic synthesis (Hayasi & Nozaki, 1972).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against specific plant pathogens, such as rice bacterial leaf blight. These compounds have been evaluated for their effectiveness in reducing disease incidence in plants, offering potential applications in agricultural pest management and the development of new agrochemicals (Li Shi et al., 2015).

Fluorophore and Sensing Applications

The development and application of novel fluorophores for zinc ion detection highlight the potential of sulfonyl and related compounds in analytical chemistry and bioimaging. Such compounds have been utilized in preparing specific fluorophores that exhibit high sensitivity and selectivity towards Zn2+ ions, demonstrating their utility in environmental monitoring, biomedical research, and diagnostic applications (Coleman et al., 2010).

Properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN3O3S/c1-20-26(24-9-5-6-10-25(24)31(20)19-22-11-13-23(28)14-12-22)35(33,34)18-17-30-27(32)29-16-15-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFPWVRUFQAMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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